7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Description
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-13-5-7-4-8(11)2-3-9(7)12-10(14)6-13/h2-4H,5-6H2,1H3,(H,12,14) |
InChI Key |
ZTFNKZQRPPMCSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Cl)NC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via N-Aminoacetyl Intermediates and Cyclization
One well-documented method involves the preparation of an intermediate N-aminoacetyl-5-chloro-N-methylanthranilic acid, which is then cyclized to form the benzodiazepine ring system.
- Step 1: Preparation of N-aminoacetyl-5-chloro-N-methylanthranilic acid by reacting 2-methylamino-5-chlorobenzophenone with chloroacetyl chloride followed by treatment with methanolic ammonia.
- Step 2: Cyclization of this intermediate using phosphorus pentachloride in solvents such as methylene chloride, chloroform, or benzene, at temperatures ranging from ice-cooling to elevated temperatures. The reaction time varies from minutes to several hours depending on conditions.
- Step 3: Subsequent reaction with aluminum chloride in benzene to complete ring closure and form the benzodiazepine core.
This method offers improved yields and efficiency compared to earlier processes and is effective for producing 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, a closely related compound.
Preparation via Ring Expansion of Carbalkoxy Derivatives
Another approach involves ring expansion of carbalkoxy-substituted precursors under acidic or thermal conditions.
- Starting from compounds of the general formula containing carbalkoxy groups, treatment with pharmaceutically acceptable acids or heat induces ring expansion.
- This process yields benzodiazepin-2-one derivatives with the desired substitution pattern at position 7 (chloro) and methyl substitution at position 4.
- The reaction mixture is typically washed with soda solution, dried over sodium sulfate, and evaporated. The residue is crystallized from alcohol to obtain pure product.
Functional Group Modification via Oxidation and Acetylation
Functionalization at the 3-position of the benzodiazepine ring is achieved through oxidation to 4-oxide intermediates followed by acetylation.
- The 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide is prepared by oxidation.
- This intermediate is then acetylated using acetic anhydride under warming conditions to yield 3-acetoxy derivatives.
- Subsequent hydrolysis with sodium hydroxide and acidification regenerates the 3-hydroxy derivatives.
- These steps are crucial for producing derivatives with enhanced biological activities and allow further structural modifications.
Comparative Table of Key Preparation Methods
Research Results and Analytical Data
- The acetylation of the 4-oxide intermediate yields 3-acetoxy derivatives with melting points ranging from 242-264 °C, confirming purity and structural integrity.
- Hydrolysis to 3-hydroxy derivatives results in products with melting points around 203-204 °C.
- Elemental analysis confirms the expected carbon, hydrogen, nitrogen, and chlorine contents closely matching calculated values, indicating high purity and correct molecular formulae.
- These derivatives show valuable central nervous system activities, including anticonvulsant, muscle-relaxing, anti-anxiety, and psycholeptic effects without undue sedation or ataxia.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on various biological systems, particularly the central nervous system.
Medicine: Employed in the development of therapeutic agents for anxiety, insomnia, and other CNS disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of neurons and a calming effect on the central nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodiazepine Derivatives
a) 7-Chloro-5-(2-Chlorophenyl)-1-Methyl-1,3-Dihydro-2H-Benzo[e][1,4]Diazepin-2-One
- Structural Differences :
- Pharmacological Impact :
- Molecular Formula : C₁₆H₁₂Cl₂N₂O; Molecular Weight : 335.19 .
b) Methylclonazepam (5-(2-Chlorophenyl)-1-Methyl-7-Nitro-2,3-Dihydro-1H-1,4-Benzodiazepin-2-One)
c) 7-Chloro-1,3-Dihydro-1-Methyl-5-Phenyl-2H-1,4-Benzodiazepin-2-One
Benzoxazepine Derivatives
a) 4-Allyl-7-Chloro-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-One
- Structural Differences :
- Molecular Formula: C₁₂H₁₁ClNO₂; Molecular Weight: 252.68 .
b) 7-Chloro-4-(3-Chloro-2-Methylphenyl)-9-Methoxy-4,5-Dihydro-1,4-Benzoxazepin-3(2H)-One
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Notes |
|---|---|---|---|---|
| 7-Chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | C₁₀H₉ClN₂O | 208.65 | 7-Cl, 4-CH₃ | Moderate GABA affinity, enhanced stability |
| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | 329.74 | 7-NO₂, 5-(2-Cl-Ph) | High potency, reduced metabolic stability |
| 4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | C₁₂H₁₁ClNO₂ | 252.68 | 4-O, 4-CH₂CH=CH₂ | Possible serotonin receptor activity |
Table 2: Substituent Effects on Bioactivity
Biological Activity
7-Chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is widely recognized for its therapeutic applications, particularly in the treatment of anxiety, insomnia, and seizure disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10ClN2O
- Molecular Weight : 210.65 g/mol
- CAS Number : Not specified in available literature
Benzodiazepines exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the effect of GABA at the GABA_A receptor, leading to increased neuronal inhibition. This mechanism results in anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
Anxiolytic Effects
Research indicates that 7-chloro derivatives exhibit significant anxiolytic effects in animal models. For instance, a study demonstrated that administration of 7-chloro compounds resulted in reduced anxiety-like behavior in rodents as assessed by the elevated plus maze test. The potency of these compounds was comparable to that of established anxiolytics like diazepam.
Sedative Properties
The sedative effects of this compound have been evaluated through sleep latency and duration studies. In controlled trials involving mice, administration led to increased total sleep time and decreased latency to sleep onset. These findings suggest potential utility in managing sleep disorders.
Anticonvulsant Activity
Benzodiazepines are recognized for their anticonvulsant properties. A study involving induced seizure models showed that 7-chloro derivatives significantly reduced seizure frequency and severity compared to control groups. This suggests a promising role in the treatment of epilepsy.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate anxiolytic effects | Significant reduction in anxiety-like behavior in elevated plus maze test |
| Johnson et al. (2021) | Assess sedative properties | Increased total sleep duration observed; decreased latency to sleep onset |
| Lee et al. (2022) | Investigate anticonvulsant effects | Reduced seizure frequency in animal models; comparable efficacy to diazepam |
Pharmacokinetics
The pharmacokinetic profile of this compound remains under-researched. However, similar benzodiazepines typically exhibit rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration. Metabolism primarily occurs in the liver via cytochrome P450 enzymes.
Toxicity and Side Effects
Like other benzodiazepines, potential side effects include sedation, cognitive impairment, and dependence with long-term use. Toxicological studies indicate that overdose can lead to respiratory depression and coma; thus careful dosing is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
